molecular formula C13H10N2 B10844516 5-(M-Tolylethynyl)Pyrimidine

5-(M-Tolylethynyl)Pyrimidine

Cat. No.: B10844516
M. Wt: 194.23 g/mol
InChI Key: WDWDORGIXVCIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-m-tolylethynyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential as a pharmacological agent, especially in the context of neurological disorders and other therapeutic areas .

Chemical Reactions Analysis

5-(2-m-tolylethynyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dioxane and dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .

Mechanism of Action

The primary mechanism of action of 5-(2-m-tolylethynyl)pyrimidine involves its antagonistic activity at the metabotropic glutamate receptor 5 (mGluR5). By inhibiting this receptor, the compound can modulate glutamate signaling in the brain, which is crucial for various neurological functions. This inhibition can lead to therapeutic effects in conditions characterized by excessive glutamate activity .

Comparison with Similar Compounds

5-(2-m-tolylethynyl)pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of 5-(2-m-tolylethynyl)pyrimidine lies in its specific substitution pattern, which imparts distinct pharmacological properties, particularly its activity at mGluR5 .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

5-[2-(3-methylphenyl)ethynyl]pyrimidine

InChI

InChI=1S/C13H10N2/c1-11-3-2-4-12(7-11)5-6-13-8-14-10-15-9-13/h2-4,7-10H,1H3

InChI Key

WDWDORGIXVCIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC2=CN=CN=C2

Origin of Product

United States

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